molecular formula C24H25ClN2O3S B3680071 N-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

N-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

Cat. No.: B3680071
M. Wt: 457.0 g/mol
InChI Key: GEPGGAJCWARFJD-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound with a unique structure that includes a chloro-methylphenyl group, a phenylsulfonyl group, and a propan-2-ylphenyl group attached to a glycinamide backbone

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-17(2)19-9-12-21(13-10-19)27(31(29,30)22-7-5-4-6-8-22)16-24(28)26-23-14-11-20(25)15-18(23)3/h4-15,17H,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPGGAJCWARFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide typically involves multiple steps, starting with the preparation of the individual functional groups followed by their sequential attachment to the glycinamide backbone. Common synthetic routes include:

    Formation of the chloro-methylphenyl group: This can be achieved through chlorination of 2-methylphenyl compounds using reagents like thionyl chloride or sulfuryl chloride.

    Introduction of the phenylsulfonyl group: This step often involves the sulfonylation of phenyl compounds using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the propan-2-ylphenyl group: This can be done through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling to the glycinamide backbone: The final step involves coupling the prepared functional groups to the glycinamide backbone using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(methyl)phenyl]glycinamide
  • **N-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(ethyl)phenyl]glycinamide

Uniqueness

N-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

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